molecular formula C7H15NO4 B13618496 Methyl o-(2-methoxyethyl)serinate

Methyl o-(2-methoxyethyl)serinate

Cat. No.: B13618496
M. Wt: 177.20 g/mol
InChI Key: ZSNMCWKMGKEDSH-UHFFFAOYSA-N
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Description

Methyl o-(2-methoxyethyl)serinate is a serine-derived ester compound characterized by a methoxyethyl group attached to the oxygen atom of the serine backbone. This modification introduces enhanced hydrophilicity and metabolic stability compared to simpler serine esters. Its synthesis typically involves coupling reactions with protective groups, as exemplified in related compounds (e.g., ) .

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

methyl 2-amino-3-(2-methoxyethoxy)propanoate

InChI

InChI=1S/C7H15NO4/c1-10-3-4-12-5-6(8)7(9)11-2/h6H,3-5,8H2,1-2H3

InChI Key

ZSNMCWKMGKEDSH-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • The synthesis often begins from serine or serine derivatives, which provide the amino acid backbone.
  • Introduction of the 2-methoxyethyl group typically involves nucleophilic substitution or reductive amination using 2-methoxyethylamine or 2-methoxyethyl halides.
  • Methyl esterification is achieved by esterifying the carboxylic acid group of serine or its derivatives using methanol under acidic or catalytic conditions.

Representative Preparation Method

A typical synthetic route can be summarized as follows:

Step Reaction Type Reagents/Conditions Description Yield (%)
1 Protection Use of protecting groups (e.g., tert-butyldimethylsilyl chloride) Protect hydroxyl groups to prevent side reactions Not specified
2 Nucleophilic substitution Reaction of serine derivative with 2-methoxyethylamine or equivalent Introduces the 2-methoxyethyl substituent on the serine oxygen Moderate to good
3 Esterification Methanol with acid catalyst or methylating agent Conversion of carboxyl group to methyl ester High (typically >80%)
4 Deprotection Acidic or basic conditions Removal of protecting groups to yield free functional groups Quantitative

This approach aligns with reductive amination and nucleophilic substitution protocols used for similar compounds, as described in the synthesis of amino acid derivatives and nucleoside analogues.

Specific Example from Literature

In a study focused on related compounds, reductive amination of intermediates with 2-methoxyethylamine was performed using sodium triacetoxyborohydride or sodium cyanoborohydride as reducing agents, yielding methyl o-(2-methoxyethyl)serinate analogues in moderate to good yields (typically 40-60%). The reaction was carried out under mild conditions, often at room temperature, in solvents such as dichloromethane or methanol.

Esterification was performed by dissolving the amino acid intermediate in methanol and adding acid catalysts or using saponification followed by methylation steps.

Analytical and Purification Techniques

  • Purification of the final product is commonly achieved by silica gel chromatography using solvent mixtures such as hexane/ethyl acetate (2:1) or dichloromethane/methanol.
  • Reaction progress and product purity are monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
  • Final compounds are often characterized by high-resolution mass spectrometry (HRMS) and NMR to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Aspect Methodology/Conditions Notes/Comments
Protection of hydroxyl groups tert-Butyldimethylsilyl chloride (TBSCl), imidazole, CH2Cl2 Prevents side reactions during substitution steps
Introduction of 2-methoxyethyl Reductive amination with 2-methoxyethylamine, NaBH(OAc)3 or NaBH3CN Mild, selective, moderate to good yields
Esterification Methanol, acid catalyst or saponification followed by methylation High yield, standard esterification procedure
Purification Silica gel chromatography, solvent systems (hexane/EtOAc) Efficient purification, standard organic solvents
Characterization TLC, LC-MS, NMR, HRMS Confirms structure and purity

Research Findings and Observations

  • The use of reductive amination for introducing the 2-methoxyethyl group is effective and compatible with other functional groups on serine derivatives.
  • Esterification to form the methyl ester is straightforward and typically proceeds in high yield without racemization or side reactions.
  • Protecting groups such as TBS are critical to avoid unwanted reactions on the hydroxyl moiety during substitution and esterification steps.
  • Reaction conditions are generally mild, avoiding harsh reagents or temperatures that could degrade sensitive functional groups.
  • The final compound can be isolated in high purity suitable for further biochemical applications or incorporation into oligonucleotide conjugates.

Chemical Reactions Analysis

Types of Reactions

Methyl o-(2-methoxyethyl)serinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Comparison with Similar Compounds

The methoxyethyl modification in Methyl o-(2-methoxyethyl)serinate distinguishes it from structurally related serine esters and other bioactive molecules. Below is a detailed comparison:

Key Observations :

  • Synthetic methods for methoxyethyl-containing compounds often employ protective strategies (e.g., DMT or benzoyl groups) to achieve regioselectivity, as seen in oligonucleotide synthesis () .
Physicochemical and Pharmacokinetic Properties
Property This compound Methyl O-methylserinate () 2'-O-MOE Oligonucleotides ()
Hydrophilicity High (due to ethylene glycol) Moderate High (MOE enhances solubility)
Metabolic Stability Likely high (steric protection) Moderate High (resistant to nucleases)
Protein Binding Not reported Not reported High (phosphorothioate backbone)

Key Observations :

  • The 2-methoxyethyl (MOE) group is a privileged modification in oligonucleotides (), conferring nuclease resistance and improved RNA-binding affinity. Analogously, this compound may exhibit prolonged stability in biological systems compared to methyl esters .

Key Observations :

  • Stereochemistry Matters : Stereochemically pure MOE-phosphorothioate oligonucleotides () show higher RNA-binding affinity than racemic mixtures, suggesting that the stereochemistry of this compound could critically influence its activity .
  • Prodrug Potential: Like 2-methoxyethyl esters in , this compound may act as a prodrug, with the ester group cleaving intracellularly to release serine derivatives .

Biological Activity

Methyl o-(2-methoxyethyl)serinate (also known as 2'-O-methoxyethyl-modified serine derivative) is a compound that has gained attention in the field of medicinal chemistry, particularly for its potential applications in oligonucleotide therapeutics. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a modified nucleoside analog characterized by the presence of a methoxyethyl group at the 2' position of the ribose sugar. This modification enhances the stability and binding affinity of oligonucleotides, making them promising candidates for therapeutic applications.

The biological activity of this compound primarily stems from its incorporation into antisense oligonucleotides (ASOs). The key mechanisms include:

  • Increased Affinity : The methoxyethyl modification enhances the binding affinity of ASOs to complementary RNA sequences, improving their efficacy in gene silencing applications .
  • Reduced Toxicity : Studies indicate that ASOs modified with this compound exhibit lower toxicity profiles compared to unmodified counterparts, making them safer for therapeutic use .

Efficacy in Biological Systems

Research has demonstrated the effectiveness of this compound in various biological contexts:

  • Gene Silencing : In vitro studies have shown that ASOs containing this modification can significantly reduce the expression of target genes, such as PTEN mRNA, in a dose-dependent manner .
  • Inflammation Models : In models of inflammation, compounds similar to this compound have been shown to attenuate the expression of matrix metalloproteinases (MMPs), which play a critical role in inflammatory processes .
  • Antiviral Activity : The compound has also been explored for its antiviral properties, particularly against RNA viruses, due to its ability to enhance the stability and efficacy of oligonucleotide-based antiviral agents .

Case Studies

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • Study on Antisense Oligonucleotides : A comparative analysis between 2'-O-methoxyethyl-modified and unmodified ASOs revealed that the former exhibited superior gene silencing capabilities and reduced cytotoxicity in cellular models .
  • Osteoarthritis Research : In a study focusing on osteoarthritis, compounds with similar modifications were found to inhibit MMP13 expression effectively, demonstrating potential therapeutic benefits in joint diseases .

Data Tables

Study FocusFindingsReference
Gene SilencingSignificant reduction in PTEN mRNA expression
InflammationAttenuation of MMP expression in inflammatory models
Antiviral PotentialEnhanced stability and efficacy against RNA viruses

Q & A

Q. What synthetic strategies are recommended for the preparation of Methyl o-(2-methoxyethyl)serinate, and how can stereochemical purity be ensured?

  • Methodological Answer : this compound can be synthesized using phosphoramidite chemistry, analogous to 2'-O-(2-methoxyethyl)-modified nucleosides. A key step involves protecting the hydroxyl groups of serine with orthogonal protecting agents (e.g., tert-butyldimethylsilyl or benzoyl) to enable selective functionalization at the desired position. For example, the 2-methoxyethyl group can be introduced via alkylation using 2-methoxyethyl chloride under basic conditions. Stereochemical control is critical; chiral HPLC or enzymatic resolution may be employed to isolate enantiomerically pure intermediates. Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for verifying structural integrity .

Q. How can researchers validate the stability of this compound under physiological or experimental conditions?

  • Methodological Answer : Stability studies should include accelerated degradation assays (e.g., exposure to pH 3–9 buffers, elevated temperatures, or oxidizing agents) followed by LC-MS analysis to identify degradation products. For metabolic stability, incubate the compound with liver microsomes or hepatocytes and monitor its half-life using quantitative LC-MS/MS. Comparative studies with unmodified serine esters can highlight the stabilizing effects of the 2-methoxyethyl group .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and multi-dimensional NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY, HSQC) are indispensable for structural elucidation. X-ray crystallography can resolve stereochemical ambiguities if suitable crystals are obtained. For purity assessment, reverse-phase HPLC with UV/Vis or charged aerosol detection (CAD) is recommended. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what experimental designs can quantify this effect?

  • Methodological Answer : Synthesize both (R)- and (S)-enantiomers using chiral auxiliaries or catalysts, and evaluate their activity in target-specific assays (e.g., enzyme inhibition or cellular uptake). For example, in siRNA delivery systems, stereochemistry at the serine backbone may affect binding to RNA-induced silencing complex (RISC) proteins. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Comparative IC50_{50} values from dose-response curves (e.g., qRT-PCR for mRNA knockdown) can quantify stereochemical impact .

Q. What strategies can mitigate metabolic instability of this compound in vivo, and how are these optimized experimentally?

  • Methodological Answer : Introduce metabolic blocking groups (e.g., fluorine or methyl substituents) at vulnerable positions, guided by in silico metabolism prediction tools like MetaSite. Validate modifications using in vitro hepatocyte assays and in vivo pharmacokinetic studies in rodent models. For example, replacing labile ester linkages with bioisosteres (e.g., amides) can enhance stability. Monitor plasma concentrations via LC-MS/MS and calculate pharmacokinetic parameters (AUC, t1/2t_{1/2}) .

Q. How can researchers resolve contradictory data regarding the efficacy of this compound in different experimental models?

  • Methodological Answer : Conduct systematic cross-validation using orthogonal assays. For instance, if in vitro potency (e.g., IC50_{50}) conflicts with in vivo efficacy, assess cellular permeability (Caco-2 assays) or protein binding (equilibrium dialysis). Utilize knockout cell lines or animal models to isolate target-specific effects. Meta-analyses of published datasets and sensitivity analyses (e.g., varying dosing regimens) can identify confounding variables .

Q. What computational approaches are suitable for predicting the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model interactions with target proteins, and molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Quantitative SAR (QSAR) models, trained on experimental IC50_{50} or KdK_d data, can prioritize derivatives for synthesis. Validate predictions with free-energy perturbation (FEP) calculations or fragment-based drug design (FBDD) .

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